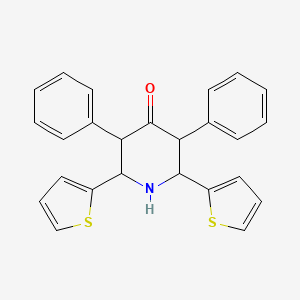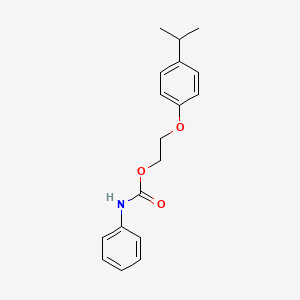![molecular formula C27H18N2O3 B5206393 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as BNP, is a synthetic compound with potential applications in scientific research. BNP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to generate singlet oxygen upon irradiation with light, making it a potential photosensitizer for PDT. 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to react with ROS, making it a potential fluorescent probe for their detection. Additionally, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to induce apoptosis in tumor cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity to normal cells. 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to induce the production of ROS in cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to inhibit the growth of tumors in vivo, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments, including its low toxicity to normal cells, its ability to generate singlet oxygen upon irradiation with light, and its potential as a fluorescent probe for the detection of ROS. However, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione also has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.
Future Directions
There are several potential future directions for 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione research, including the development of more efficient synthesis methods, the investigation of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a potential anti-cancer agent in vivo, and the development of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione-based fluorescent probes for the detection of ROS in vivo. Additionally, the use of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a photosensitizer for PDT could be further explored, potentially leading to the development of more effective cancer treatments.
Synthesis Methods
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can be synthesized using a variety of methods, including the reaction of 2-naphthol with benzylamine, followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting product is purified using column chromatography, yielding 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a yellow powder.
Scientific Research Applications
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been investigated for its anti-tumor activity in vitro and in vivo.
properties
IUPAC Name |
7-(benzylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-26-17-10-4-5-11-18(17)27(31)24-23(26)20(28-15-16-8-2-1-3-9-16)14-22-25(24)29-19-12-6-7-13-21(19)32-22/h1-14,28-29H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCCIUHYMXOFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)


![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)
![2-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5206368.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![2-tert-butyl-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5206391.png)
![4-bicyclo[2.2.1]hept-2-ylmorpholine](/img/structure/B5206400.png)
![3-[1-butyl-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methoxy-1,2,5-oxadiazole](/img/structure/B5206406.png)